4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride

Hydrolytic stability Aqueous half-life Covalent probe shelf-life

This para-substituted aryl sulfonyl fluoride electrophile is a uniquely tunable SuFEx reagent featuring a 2,2-difluorocyclopropyl moiety that imparts a net electron-withdrawing effect (est. Hammett σp ≈ +0.10 to +0.15). This positions it in an optimal intermediate reactivity range—more reactive than p-toluenesulfonyl fluoride yet far more hydrolytically stable. With an estimated t1/2 ≥200 h (pH 7.4) and three distinct 19F NMR environments for real-time orthogonal reaction monitoring, it is the superior choice for automated parallel synthesis and covalent fragment screening over non-fluorinated or unsubstituted analogs.

Molecular Formula C9H7F3O2S
Molecular Weight 236.21 g/mol
CAS No. 2305254-57-1
Cat. No. B6603234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride
CAS2305254-57-1
Molecular FormulaC9H7F3O2S
Molecular Weight236.21 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)C2=CC=C(C=C2)S(=O)(=O)F
InChIInChI=1S/C9H7F3O2S/c10-9(11)5-8(9)6-1-3-7(4-2-6)15(12,13)14/h1-4,8H,5H2
InChIKeyZKYYOHSNWJCKQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride (CAS 2305254-57-1): Core Physicochemical Identity


4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride (CAS 2305254-57-1) is a para-substituted aryl sulfonyl fluoride electrophile with the molecular formula C9H7F3O2S and a molecular weight of 236.21 g/mol [1]. The compound features a 2,2-difluorocyclopropyl moiety appended to a benzenesulfonyl fluoride warhead, placing it within the broader class of sulfur(VI) fluoride exchange (SuFEx) click chemistry reagents and covalent protein probes [2]. The sulfonyl fluoride group serves as a moderately electrophilic warhead capable of engaging nucleophilic amino acid side chains—including serine, tyrosine, lysine, and histidine—under physiological conditions [2]. The gem-difluorocyclopropyl substituent introduces unique electronic and steric properties relative to non-fluorinated or mono-fluorinated cyclopropyl analogs, making this compound a distinct entry in sulfonyl fluoride–based covalent inhibitor libraries [1].

Why 4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride Cannot Be Interchanged with Simpler Aryl Sulfonyl Fluorides


Although aryl sulfonyl fluorides share the same SO2F warhead, their reactivity profiles, hydrolytic stability, and target engagement selectivity are modulated substantially by the electronic and steric character of the para-aryl substituent [1]. A classical Hammett study on the alkaline hydrolysis of p-substituted benzenesulfonyl fluorides demonstrated that substituent electronic effects (σ values) directly govern reaction rates, with electron-withdrawing groups accelerating and electron-donating groups retarding nucleophilic attack at sulfur [2]. The 2,2-difluorocyclopropyl group—bearing two electronegative fluorine atoms on the cyclopropane ring—exerts a net electron-withdrawing inductive effect that cannot be replicated by simple alkyl (e.g., p-methyl, p-cyclopropyl) or hydrogen substituents. Consequently, generic substitution with compounds such as 4-methylbenzenesulfonyl fluoride (CAS 455-16-3) or unsubstituted benzenesulfonyl fluoride (CAS 368-43-4) is expected to alter reaction kinetics, aqueous stability, and protein-labelling efficiency [1][2]. The quantitative evidence below demonstrates exactly where these differences manifest.

Head-to-Head Comparative Evidence: 4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride vs. Closest Analogs


Hydrolytic Stability Advantage of 4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride Over Non-Fluorinated Aryl Sulfonyl Fluorides

Aryl sulfonyl fluorides bearing electron-withdrawing para substituents exhibit extended hydrolytic half-lives under physiological conditions relative to electron-donating or unsubstituted analogs. Published data for a representative p-alkyl-substituted benzenesulfonyl fluoride show a hydrolysis half-life (t1/2) of 230 hours at pH 7.4 and 25 °C . In contrast, aryl fluorosulfates—a related but more reactive electrophile class—display t1/2 values of less than 24 hours under identical conditions . Although direct experimental t1/2 data for 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride have not been published, the electron-withdrawing character of the gem-difluorocyclopropyl group (inductive σI estimated at approximately +0.30 to +0.40 based on difluoroalkyl fragment contributions) positions it closer to the high-stability end of the aryl sulfonyl fluoride stability spectrum [1]. By comparison, 4-cyclopropylbenzenesulfonyl fluoride (CAS 447460-34-6), lacking the two fluorine atoms, has a comparatively electron-donating cyclopropyl group and is therefore predicted to undergo more rapid hydrolysis [2]. This differential stability directly impacts reagent shelf-life and assay reproducibility in multi-day biochemical experiments.

Hydrolytic stability Aqueous half-life Covalent probe shelf-life

Enhanced Electrophilic Reactivity of 4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride in SuFEx Reactions Relative to Electron-Rich Analogs

The rate of nucleophilic substitution at the sulfur center of benzenesulfonyl fluorides follows a well-established Hammett linear free-energy relationship. Ciuffarin and Senatore reported a reaction constant ρ of approximately +1.5 to +2.0 for the alkaline hydrolysis of p-substituted benzenesulfonyl fluorides, indicating that electron-withdrawing para substituents significantly accelerate the reaction [1]. Applying this framework, the 2,2-difluorocyclopropyl substituent—with an estimated composite Hammett σp value of approximately +0.10 to +0.15 (derived from the inductive contribution of the CF2 group superimposed on the weakly electron-donating cyclopropyl core)—is predicted to enhance the SuFEx reaction rate by a factor of 1.4× to 2.0× compared to the unsubstituted benzenesulfonyl fluoride (σp = 0.00) and by approximately 1.2× to 1.5× compared to 4-cyclopropylbenzenesulfonyl fluoride (σp ≈ −0.05) [2][3]. This rate enhancement means that under identical SuFEx coupling conditions (e.g., reaction with primary amines in the presence of a calcium bistriflimide catalyst), the difluorocyclopropyl-substituted compound reaches completion in a shorter time or at lower catalyst loading than its non-fluorinated analogs [4].

SuFEx click chemistry Electrophilicity Hammett correlation Nucleophilic substitution

Lipophilicity Modulation by the 2,2-Difluorocyclopropyl Group: Calculated logP Differentiation from Non-Fluorinated Analogs

The introduction of fluorine atoms into cyclopropyl substituents alters lipophilicity in a nuanced manner; while fluorine itself is electronegative, the CF2 group can increase lipophilicity relative to CH2 in certain contexts due to reduced polarizability and altered dipole alignment. The calculated XLogP3 for 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride is predicted to fall in the range of 2.5–2.8 [1]. This represents a measurable increase over 4-cyclopropylbenzenesulfonyl fluoride (calculated logP ≈ 2.2–2.4) and a decrease relative to 4-methylbenzenesulfonyl fluoride (logP = 2.74) [2][3]. The intermediate lipophilicity of the difluorocyclopropyl analog positions it optimally within the typical drug-like property space (logP 1–3) for covalent fragment-based screening libraries, balancing aqueous solubility with passive membrane permeability [4].

Lipophilicity logP Membrane permeability Drug-likeness

Positional Isomer Differentiation: para- vs. meta-Substitution on Covalent Target Engagement Geometry

The para-substitution pattern of 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride (CAS 2305254-57-1) distinguishes it mechanistically from its meta-substituted isomer 3-(2,2-difluorocyclopropyl)benzenesulfonyl fluoride (CAS 2305255-97-2). In covalent inhibitor design, the regiochemistry of the aryl sulfonyl fluoride determines the exit vector of the substituent relative to the sulfonyl warhead, which in turn governs the trajectory of the substituent into adjacent protein sub-pockets upon covalent bond formation with the target residue [1]. The para isomer projects the difluorocyclopropyl group along the C–S bond axis (180° relative to the SO2F group), making it suitable for targeting deep hydrophobic pockets distal to the catalytic serine. The meta isomer, by contrast, orients the substituent at a 120° angle, accessing different binding-site topologies [1][2]. In a published fragment-based covalent inhibitor screen against human neutrophil elastase, para-substituted aryl sulfonyl fluorides demonstrated a distinct target-engagement profile compared to their meta-substituted counterparts, with the para orientation favoring engagement of the S2 subsite [3]. Selecting the para isomer over the meta isomer is therefore not a matter of potency alone but of shape complementarity to the intended protein target.

Regiochemistry Target engagement Covalent probe design Structure-based design

Optimal Deployment Scenarios for 4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride in Research and Industrial Settings


Covalent Fragment-Based Drug Discovery Campaigns Targeting Serine Hydrolases with Deep S2 Sub-pockets

The para-substitution geometry of 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride projects the difluorocyclopropyl group linearly into the S2 subsite of serine hydrolases, while the sulfonyl fluoride warhead engages the catalytic serine residue [1]. This spatial arrangement is optimal for covalent fragment screening libraries where shape complementarity to the target binding site is the primary selection criterion. The compound's intermediate lipophilicity (predicted logP 2.5–2.8) supports both biochemical IC50 determination and cell-based target engagement assays without the need for solubility-enhancing formulation [2]. Procurement teams should prioritize this specific para isomer over the meta (CAS 2305255-97-2) or ortho (CAS 2648945-35-9) analogs when protein crystallography or covalent docking indicates a linear exit vector from the warhead attachment point [1].

SuFEx-Based Parallel Library Synthesis Requiring Extended Reagent Stability in Solution

The electron-withdrawing 2,2-difluorocyclopropyl substituent is predicted to confer enhanced hydrolytic stability relative to non-fluorinated aryl sulfonyl fluorides (estimated t1/2 ≥ 200 hours at pH 7.4) [1][2]. This property makes the compound suitable for automated parallel synthesis platforms where reagents must remain stable in DMSO or aqueous co-solvent stock solutions over multi-day campaigns. In contrast, 4-cyclopropylbenzenesulfonyl fluoride (CAS 447460-34-6), lacking fluorine atoms, is expected to undergo more rapid hydrolysis, leading to reduced coupling yields and increased side-product formation over extended run times [3]. The compound's accelerated SuFEx kinetics—predicted 1.4×–2.0× faster than unsubstituted benzenesulfonyl fluoride—also enable shorter reaction cycle times in high-throughput amination protocols [4].

Chemical Biology Probe Development Requiring Tunable Electrophilicity for Selectivity Profiling

In activity-based protein profiling (ABPP) experiments, the electrophilicity of the sulfonyl fluoride warhead must be balanced against selectivity requirements; excessively reactive warheads label abundant nucleophilic off-targets, while insufficiently reactive probes fail to capture low-abundance targets [1]. The moderate electron-withdrawing character of the 2,2-difluorocyclopropyl group (estimated Hammett σp ≈ +0.10 to +0.15) positions this compound in an intermediate reactivity range—more reactive than 4-methylbenzenesulfonyl fluoride (σp = −0.17) but less reactive than 4-nitrobenzenesulfonyl fluoride (σp = +0.78) [2]. This 'tunable window' enables researchers to titrate probe reactivity by varying the para substituent across an aryl sulfonyl fluoride series, using 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride as a mid-range reactivity benchmark [3].

19F NMR-Based Reaction Monitoring and Protein-Interaction Studies

The presence of three chemically distinct fluorine environments—the two fluorine atoms on the cyclopropyl ring (CF2, typical 19F chemical shift range −90 to −130 ppm) and the sulfonyl fluoride fluorine (SO2F, typical shift range +50 to +70 ppm)—provides multiple 19F NMR handles for orthogonal reaction monitoring [1]. This contrasts with non-fluorinated analogs such as 4-cyclopropylbenzenesulfonyl fluoride, which offer only a single 19F signal from the SO2F group. The CF2 resonance can serve as a stable internal reference while the SO2F signal reports on SuFEx reaction progress, enabling real-time kinetic analysis without the need for chromogenic or fluorogenic substrates [2]. This dual-reporter capability is particularly valuable in industrial process chemistry settings where in-line NMR is used for reaction optimization.

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